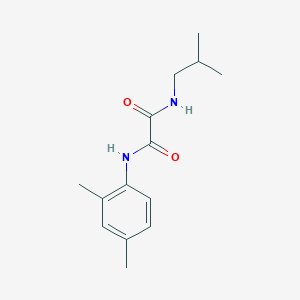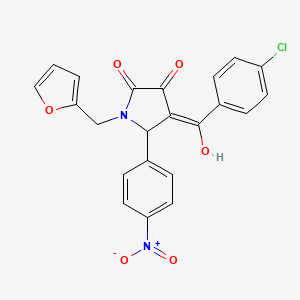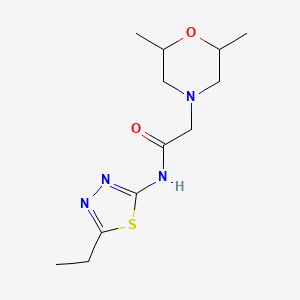![molecular formula C22H24N2O5S B5302925 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine, commonly known as BAM, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BAM is a derivative of methionine enkephalin, a natural opioid peptide that plays a crucial role in pain modulation.
Mécanisme D'action
BAM exerts its effects by binding to opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Upon binding to the receptor, BAM activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission. It also modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
BAM has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal dysfunction. It also has the potential to cause addiction and dependence, similar to other opioids. However, unlike traditional opioids, BAM has a lower risk of causing respiratory depression and is less prone to abuse.
Avantages Et Limitations Des Expériences En Laboratoire
BAM has several advantages over traditional opioids in lab experiments. It has a higher potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid action. Additionally, BAM has a longer half-life than most opioids, which allows for more sustained effects and reduces the need for frequent dosing. However, BAM also has some limitations, including its high cost of synthesis and limited availability.
Orientations Futures
There are several future directions for the research and development of BAM. One area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of BAM. Another direction is the exploration of novel analogs of BAM with improved pharmacological properties. Additionally, the potential applications of BAM in the treatment of other conditions, such as depression and anxiety, are being investigated. Finally, the development of new delivery methods, such as transdermal patches and nasal sprays, may improve the clinical utility of BAM.
Conclusion:
In conclusion, BAM is a promising synthetic peptide with potential applications in drug discovery and development. It exhibits potent analgesic effects and has a lower risk of causing respiratory depression and abuse compared to traditional opioids. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAM have been discussed in this paper. Further research is needed to fully understand the potential of BAM and to develop new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of BAM involves the condensation of two amino acids, methionine, and phenylalanine, with benzoyl chloride and methoxybenzaldehyde. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) and triethylamine. The product is purified by high-performance liquid chromatography (HPLC) to obtain pure BAM.
Applications De Recherche Scientifique
BAM has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, BAM has been found to have anti-inflammatory, antinociceptive, and antitumor properties. It has also been shown to enhance the activity of other opioid peptides, such as endorphins and enkephalins.
Propriétés
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-17-10-8-15(9-11-17)14-19(24-20(25)16-6-4-3-5-7-16)21(26)23-18(22(27)28)12-13-30-2/h3-11,14,18H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDOVALYPVDSF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CCSC)C(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CCSC)C(=O)O)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)


![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)

![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)